
5-(3-Bromofenil)oxazol-2-carbonitrilo
Descripción general
Descripción
5-(3-Bromophenyl)oxazole-2-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2O and its molecular weight is 249.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Bromophenyl)oxazole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromophenyl)oxazole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de oxazol, incluido el 5-(3-Bromofenil)oxazol-2-carbonitrilo, se han estudiado por su potencial como agentes antimicrobianos. El patrón de sustitución en el anillo de oxazol puede influir significativamente en esta actividad. Los compuestos con un grupo oxazol han mostrado ser prometedores contra diversas cepas bacterianas y fúngicas, lo que los convierte en valiosos para el desarrollo de nuevos fármacos antimicrobianos .
Propiedades Anticancerígenas
La estructura del anillo de oxazol es una característica común en muchos compuestos con actividad anticancerígena. Las investigaciones han indicado que ciertos derivados de oxazol pueden inhibir el crecimiento de células cancerosas. La presencia del grupo bromofenil puede contribuir a la citotoxicidad contra líneas celulares específicas de cáncer, ofreciendo una vía para nuevos tratamientos oncológicos .
Efectos Antiinflamatorios y Analgésicos
Los compuestos de oxazol también se han explorado por sus efectos antiinflamatorios y analgésicos. Las características estructurales del This compound podrían optimizarse para mejorar estas propiedades, lo que podría conducir al desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE) .
Actividad Antidiabética
El núcleo de oxazol está presente en varios fármacos antidiabéticos. Los derivados de oxazol, como el This compound, pueden interactuar con objetivos biológicos involucrados en el metabolismo de la glucosa, lo que sugiere un posible papel en el manejo de la diabetes a través de la modulación de la sensibilidad a la insulina u otros mecanismos .
Aplicaciones Antiobesidad
La investigación sobre derivados de oxazol para aplicaciones antiobesidad ha demostrado que estos compuestos pueden influir en el metabolismo lipídico y el gasto de energía This compound podría ser parte de una biblioteca de compuestos examinados para su actividad contra objetivos relacionados con la obesidad .
Potencial Antioxidante
Los oxazoles son conocidos por sus propiedades antioxidantes, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo. El patrón específico de sustitución del This compound podría proporcionar un perfil antioxidante único, útil para aplicaciones terapéuticas donde el daño oxidativo es una preocupación .
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWBBAPKWHBTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



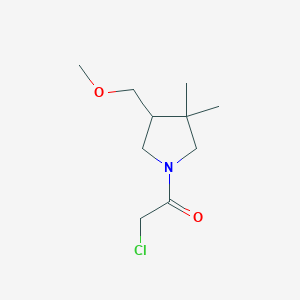
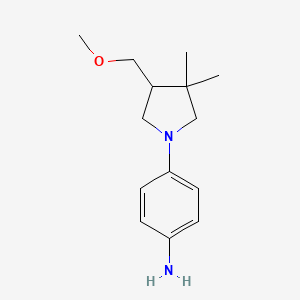

![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)
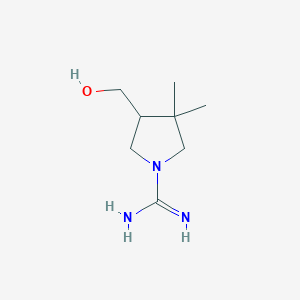

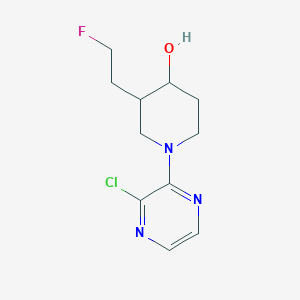
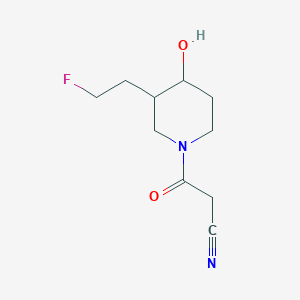
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
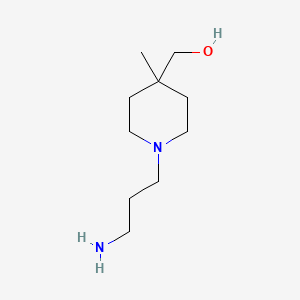
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)

![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)
